molecular formula C16H32O3 B14493400 1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane CAS No. 65392-28-1

1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane

Cat. No.: B14493400
CAS No.: 65392-28-1
M. Wt: 272.42 g/mol
InChI Key: XRALGAMDDCPJEH-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with ethoxy and diethoxyethyl groups

Preparation Methods

The synthesis of 1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane typically involves multi-step organic reactions. One common synthetic route includes the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, followed by the introduction of diethoxyethyl groups through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the introduction of different functional groups. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering the conformation of proteins, or modulating signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity.

Comparison with Similar Compounds

1-(2,2-Diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane can be compared with similar compounds such as:

    1-(2,2-Diethoxyethyl)-1H-pyrazole-4-boronic acid: Known for its applications in organic synthesis and medicinal chemistry.

    1-(2,2-Diethoxyethyl)urea: Used in various chemical reactions and as an intermediate in the synthesis of pharmaceuticals.

    [1-(2,2-Diethoxyethyl)-1H-benzimidazol-2-yl]methanol: Studied for its potential biological activities and therapeutic applications. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

65392-28-1

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)-1-ethoxy-3,3-dimethylcyclohexane

InChI

InChI=1S/C16H32O3/c1-6-17-14(18-7-2)12-16(19-8-3)11-9-10-15(4,5)13-16/h14H,6-13H2,1-5H3

InChI Key

XRALGAMDDCPJEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1(CCCC(C1)(C)C)OCC)OCC

Origin of Product

United States

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